What is the chemical structure of diammonium citrate?
What is the chemical structure of diammonium citrate?
An In-depth Technical Guide to the Chemical Structure and Applications of Diammonium Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diammonium citrate, also known as ammonium citrate dibasic, is a salt of significant importance across various scientific disciplines, including analytical chemistry, food science, materials science, and pharmaceutical development. Formed from the partial neutralization of citric acid with two equivalents of ammonia, its utility is intrinsically linked to its molecular structure. This guide provides a comprehensive exploration of the chemical structure of diammonium citrate, delving into its stereochemistry, physicochemical properties, synthesis, and the mechanistic basis for its roles as a critical buffering and chelating agent. Detailed experimental protocols for its synthesis and its application in phosphate analysis are also presented to provide actionable insights for laboratory professionals.
Molecular Structure and Chemical Identity
Diammonium citrate is an ionic compound consisting of a hydrogen citrate dianion, [C₃H₄(OH)(COO)₃]²⁻, and two ammonium cations, [NH₄]⁺. The systematic IUPAC name is diazanium;3-carboxy-3-hydroxypentanedioate.[1] It is crucial to understand that this is the dibasic salt, where two of the three carboxylic acid groups of the parent citric acid molecule are deprotonated.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | diazanium;3-carboxy-3-hydroxypentanedioate | [1] |
| Synonyms | Ammonium citrate dibasic, Diammonium hydrogen citrate | [1][2] |
| CAS Number | 3012-65-5 | [1] |
| Molecular Formula | C₆H₁₄N₂O₇ | [1] |
| Molecular Weight | 226.18 g/mol | [1] |
| Appearance | White granular or crystalline solid | [1][3][4] |
| Melting Point | ~185 °C (decomposes) | [5] |
| Solubility in Water | Highly soluble (~100 g / 100 mL) | [3][4] |
| Density | ~1.48 g/cm³ | [6] |
The Citrate Anion: Stereochemistry and Prochirality
The parent molecule, citric acid, is a tricarboxylic acid that, despite having a complex three-dimensional structure, is achiral as it possesses a plane of symmetry.[7][8] However, the central carbon atom is a prochiral center. This is a critical concept for biochemists and drug development professionals. The two carboxymethyl groups (-CH₂COOH) are stereochemically non-equivalent; one is designated pro-R and the other pro-S.[9] While chemically identical in an achiral environment, enzymes can stereospecifically distinguish between them, as famously occurs in the Krebs cycle where aconitase acts on the pro-R arm of citrate.[9][10]
The structure of diammonium citrate is defined by the deprotonation of two of the three available carboxylic acid groups. The specific carboxyl groups that are deprotonated can vary, but the overall charge of the citrate anion is -2.
Caption: 2D representation of the ionic components of diammonium citrate.
Crystal Structure and Intermolecular Forces
In the solid state, diammonium citrate forms a crystal lattice stabilized by strong ionic interactions between the ammonium cations and the citrate anions. Furthermore, the structure is dominated by an extensive network of hydrogen bonds. These include N-H···O bonds between the ammonium ions and the carboxylate oxygen atoms, as well as O-H···O bonds involving the remaining carboxylic acid proton and the tertiary hydroxyl group. This robust hydrogen bonding network is responsible for the compound's crystalline nature and its high melting point with decomposition.
Physicochemical Properties and Behavior in Solution
The functionality of diammonium citrate in most applications is dictated by its behavior in aqueous solution.
Acidity and Buffering Action
Diammonium citrate is the product of a weak acid (citric acid) and a weak base (ammonia). The pH of its solution is determined by the interplay of the pKa values of the parent citric acid and the pKa of the ammonium ion (approx. 9.25).
Table 2: Acid Dissociation Constants (pKa) of Citric Acid
| Dissociation Step | pKa Value (at 25 °C) | Equilibrium |
| pKa₁ | 3.13 | H₃Cit ⇌ H₂Cit⁻ + H⁺ |
| pKa₂ | 4.76 | H₂Cit⁻ ⇌ HCit²⁻ + H⁺ |
| pKa₃ | 6.40 | HCit²⁻ ⇌ Cit³⁻ + H⁺ |
| (Data from Wikipedia[11]) |
In diammonium citrate, the predominant species is the monohydrogen citrate ion (HCit²⁻). The presence of this species, along with the ammonium ion (NH₄⁺), creates a solution that can resist changes in pH upon the addition of an acid or a base. A 0.1 M solution of diammonium citrate has a pH of approximately 4.3.[1] This makes it an effective buffer in the slightly acidic range of pH 4 to 6, a property leveraged in food preservation and pharmaceutical formulations.
Caption: Acid-base equilibria of citric acid in aqueous solution.
Chelation and Metal Ion Sequestration
A defining feature of the citrate ion is its ability to act as an excellent chelating agent.[11] The multiple carboxylate groups and the hydroxyl group can coordinate with a single metal cation, forming stable, soluble complexes. This process, known as chelation, effectively sequesters metal ions, preventing them from participating in undesirable reactions such as precipitation or oxidation.
The stability of these metal-citrate complexes is high due to the chelate effect, where the multidentate ligand forms a more stable complex than multiple monodentate ligands would.[11] Citrate can form stable complexes with a wide range of metal ions, including Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, and Cu²⁺.[12][13][14] This property is fundamental to its use as a water softener, an anticoagulant in blood collection, and a stabilizer in drug formulations to prevent metal-catalyzed degradation.
Caption: Schematic of citrate chelation with a generic metal ion (Mⁿ⁺).
Synthesis and Characterization
Diammonium citrate is typically synthesized via a straightforward acid-base neutralization reaction.
Laboratory-Scale Synthesis Protocol
This protocol describes a common method for preparing diammonium citrate from citric acid and ammonium hydroxide.
Materials:
-
Citric Acid (anhydrous or monohydrate)
-
Ammonium Hydroxide solution (e.g., 28-30% NH₃)
-
Deionized Water
-
pH meter or suitable pH indicator paper
-
Beaker, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Citric Acid Solution: Dissolve a known molar quantity of citric acid in a minimal amount of deionized water in a beaker with stirring. For example, prepare a 40-50% (w/v) solution.[15]
-
Neutralization: Place the beaker in an ice bath to manage the exothermic heat of neutralization. Slowly add ammonium hydroxide solution dropwise while continuously monitoring the pH of the solution.
-
pH Control (Crucial Step): The goal is to achieve a final pH between 4.5 and 5.5.[15] This pH range ensures the formation of the dibasic salt rather than the monobasic or tribasic forms.
-
Crystallization: Once the target pH is reached and stable, stop adding ammonia. The reaction mixture can be cooled further or slowly evaporated at room temperature to induce crystallization. The formation of white crystals indicates the product is precipitating.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.[15] Store the final product in a tightly sealed container.
Caption: Workflow for the laboratory synthesis of diammonium citrate.
Spectroscopic Characterization
Characterization of the synthesized product is essential for confirming its identity and purity.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch (broad, from the hydroxyl and carboxylic acid groups), N-H stretch (from the ammonium ion), a strong C=O stretch for the carboxylate groups, and C-O stretches.
-
Raman Spectroscopy: Raman spectroscopy can also be used to identify characteristic vibrational modes of the citrate and ammonium ions.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy can confirm the carbon skeleton of the citrate molecule.[1]
Key Applications in Research and Industry
The unique structural and chemical properties of diammonium citrate underpin its use in several high-stakes applications.
Analytical Reagent: Phosphate Determination in Fertilizers
One of the most significant applications of diammonium citrate is in agricultural science as a key reagent in the official AOAC (Association of Official Analytical Chemists) methods for determining "available" phosphorus in fertilizers.[18][19][20]
Principle: The method distinguishes between water-soluble, citrate-soluble, and citrate-insoluble forms of phosphate. Citrate-soluble phosphate is considered to be available to plants over the growing season. A neutral ammonium citrate solution is used to extract the available, non-water-soluble phosphate fractions (like dicalcium phosphate) from the fertilizer sample, leaving behind insoluble rock phosphates. The amount of phosphorus in the extract is then quantified.
Experimental Workflow: Phosphate Extraction
-
Sample Preparation: A standardized weight (e.g., 1 gram) of the pulverized fertilizer sample is prepared.
-
Water Extraction: The sample is first washed with water to remove all water-soluble phosphates.
-
Citrate Extraction: The remaining solid is then treated with a precise volume of neutral (pH 7.0) ammonium citrate solution at a controlled temperature (typically 65 °C) for a specific duration (e.g., 1 hour) with constant agitation.
-
Separation: The mixture is filtered to separate the citrate-soluble extract from the insoluble residue.
-
Quantification: The phosphorus content in the combined water and citrate extracts is determined colorimetrically or gravimetrically, often via the formation of a phosphomolybdate complex.
Pharmaceutical and Drug Development Applications
In the pharmaceutical industry, diammonium citrate serves multiple roles:
-
Buffering Agent: It is used to maintain the pH of liquid formulations, ensuring the stability and solubility of active pharmaceutical ingredients (APIs).
-
Chelating Agent: It sequesters trace metal ions that can catalyze the degradation of sensitive APIs, thereby enhancing the shelf-life of the drug product.
-
Excipient: It can be used in certain formulations as a dispersing agent or a component of effervescent tablets.
Conclusion
The chemical structure of diammonium citrate is the foundation of its diverse and critical applications. Its nature as a dibasic salt of a prochiral, multidentate ligand provides a unique combination of buffering capacity and potent metal-ion chelation. For researchers, scientists, and drug development professionals, a thorough understanding of these structure-function relationships is paramount for leveraging its properties in analytical method development, formulation science, and materials engineering. The protocols and data presented in this guide offer a technical foundation for the effective application of this versatile compound.
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